molecular formula C9H11NO B1625303 1-(4-aminophenyl)propan-2-one CAS No. 62044-15-9

1-(4-aminophenyl)propan-2-one

Cat. No.: B1625303
CAS No.: 62044-15-9
M. Wt: 149.19 g/mol
InChI Key: BCBCQECJIGMFJF-UHFFFAOYSA-N
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Description

1-(4-aminophenyl)propan-2-one: is an organic compound with the molecular formula C9H11NO . It is a derivative of phenylacetone, where an amino group is substituted at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-aminophenyl)propan-2-one can be synthesized through several methods. One common route involves the reduction of 4-nitrophenylacetone. This process typically uses hydrogen gas in the presence of a palladium-carbon catalyst. The reaction is carried out in a solvent such as methanol or tetrahydrofuran under atmospheric pressure .

Industrial Production Methods: In an industrial setting, the preparation of 4-aminophenylacetone may involve the use of more scalable and cost-effective methods. For example, the reduction of 4-nitrophenylacetone can be performed in large reactors with optimized conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(4-aminophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium-carbon catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-aminophenylacetone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, altering the activity of enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: 1-(4-aminophenyl)propan-2-one is unique due to its specific combination of an amino group and a carbonyl group on the phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-aminophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBCQECJIGMFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472610
Record name 4-AMINOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62044-15-9
Record name 4-AMINOPHENYLACETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-nitro-phenyl)-propan-2-one (150 mg) was dissolved in methanol (5 ml) and then Pd/C (50 mg) was added. The resulting reaction mixture was stirred for 10 hr at room temperature under hydrogen pressure. The reaction mixture was filtered over celite and the filtrate evaporated. Purification by column chromatography over silica gel using ethyl acetate and hexane (1:9) as eluent gave 1-(4-amino-phenyl)-propan-2-one (60 mg, 48%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(4-nitrophenyl)acetone (2.00 g, 11.2 mmol), 10% palladium-carbon (200 mg), methanol (20 ml) and tetrahydrofuran (10 ml) was stirred under a hydrogen atmosphere for 12 hours. Insolubles were filtered off to obtain the desired product (1.13 g, 67.6%) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
67.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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